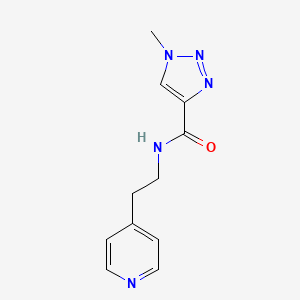
3-Chloro-2-(1-(5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(1-(5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-5-(trifluoromethyl)pyridine is a complex organic compound that exhibits unique chemical properties Its structure integrates several distinct functional groups, resulting in a molecule with multifaceted reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(1-(5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions One common route starts with the chlorination of 2-(trifluoromethyl)pyridine under controlled conditions to introduce the chlorine atom at the desired position This is followed by a series of substitution reactions to attach the triazole moiety, often requiring the use of strong bases and heat to achieve the necessary reactivity
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for scalability and cost-effectiveness. These might include continuous flow reactors to improve yield and reduce reaction times. Solvent selection, reagent concentrations, and temperature control are all critical factors in ensuring high purity and efficiency in industrial settings.
化学反応の分析
Types of Reactions
3-Chloro-2-(1-(5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring and other parts of the molecule can undergo reduction under specific conditions, such as hydrogenation.
Common Reagents and Conditions
Oxidation: Typically performed using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles like amines, alkoxides, or thiols can replace the chlorine atom under alkaline conditions.
Major Products
The major products formed from these reactions depend on the conditions and reagents used. Oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, significantly altering the molecule's properties.
科学的研究の応用
3-Chloro-2-(1-(5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-5-(trifluoromethyl)pyridine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential due to its unique structural attributes that allow interaction with various biological targets.
Industry: Utilized in the development of materials with specific chemical and physical properties, such as in the field of polymer science.
作用機序
The mechanism by which this compound exerts its effects can vary widely depending on the context:
Molecular Targets: It can interact with enzymes or receptors, inhibiting or activating their functions. For example, it may bind to active sites in enzymes, blocking substrate access.
Pathways Involved: The compound can influence various biochemical pathways, potentially disrupting cellular processes like DNA replication or protein synthesis in target organisms.
類似化合物との比較
3-Chloro-5-(trifluoromethyl)pyridine
2-(1-(4-phenyl-1,2,4-triazol-3-yl)ethyl)-5-(trifluoromethyl)pyridine
3-(methylsulfanyl)-4-phenyl-1,2,4-triazole
Uniqueness: The combination of the methylsulfanyl, triazole, and trifluoromethyl groups distinguishes it from other compounds
特性
IUPAC Name |
3-chloro-2-[1-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)ethyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N4S/c1-10(14-13(18)8-11(9-22-14)17(19,20)21)15-23-24-16(26-2)25(15)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLSJXIIFYCXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C2=NN=C(N2C3=CC=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2975361.png)

![N-butyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2975363.png)



![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2975371.png)


